

Metabolic Stability of 2-(3-Chlorophenyl)azepane: In Vitro Assessment & Mechanistic Profiling

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)azepane

CAS No.: 383129-21-3

Cat. No.: B1608781

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Executive Summary

2-(3-Chlorophenyl)azepane represents a class of expanded-ring phenethylamine analogs often investigated for CNS activity. Its structural core—a hydrophobic chlorophenyl moiety attached to a polar azepane ring—creates a specific metabolic liability profile.

The metabolic stability of this compound is a critical determinant of its in vivo half-life () and bioavailability. This guide provides a rigorous framework for assessing its intrinsic clearance (

) using Human Liver Microsomes (HLM) and cryopreserved hepatocytes, emphasizing the role of Cytochrome P450 (CYP) enzymes in azepane ring oxidation.

Key Physicochemical Drivers

Property	Value (Predicted)	Metabolic Implication
Molecular Formula		Low MW (<300) suggests good permeability.
LogP	-2.8 – 3.2	Moderate lipophilicity; high affinity for CYP3A4/2D6.
pKa	-9.5 – 10.0	Highly ionized (cationic) at physiological pH (7.4).
Metabolic Soft Spots	Azepane C-3/C-7, Nitrogen	Susceptible to N-oxidation and ring hydroxylation.

Mechanistic Basis of Metabolism

Understanding the "why" before the "how" is essential for experimental design. For **2-(3-Chlorophenyl)azepane**, metabolism is driven by the need to increase polarity for excretion.

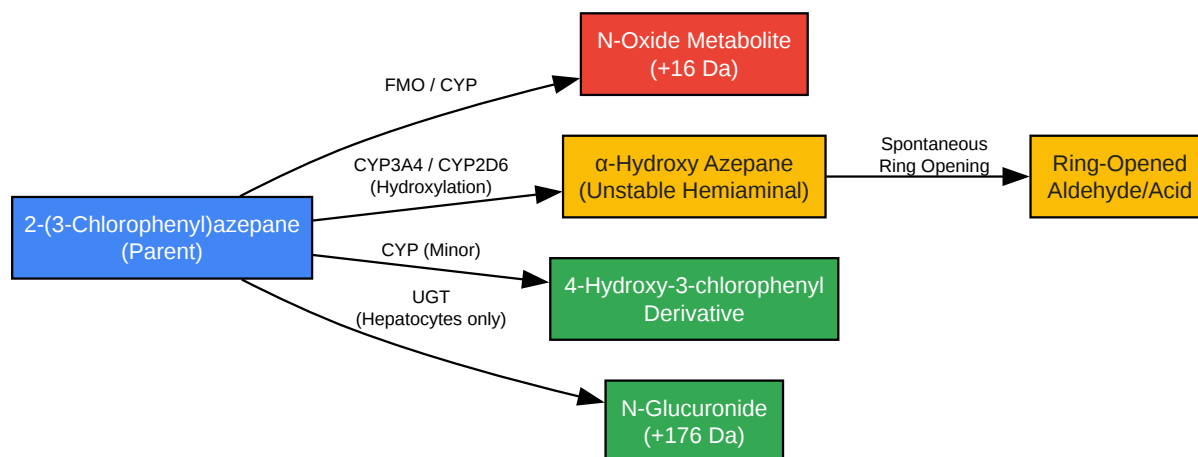
Predicted Metabolic Pathways

The azepane ring is a known "metabolic hotspot" (Vertex, 2012). Unlike stable piperidines, the seven-membered ring is conformationally flexible and prone to oxidation.

- N-Oxidation (Phase I): The secondary amine is a nucleophilic site. Flavin-containing monooxygenases (FMOs) or CYPs can directly oxidize the nitrogen.
- Carbon Hydroxylation (Phase I):
 - Azepane Ring: CYP-mediated hydroxylation likely occurs at the C-3 or C-7 positions (alpha to the nitrogen) or C-4/C-5 (remote oxidation).
 - Aromatic Ring: The chlorine at the meta (3-position) deactivates the phenyl ring, making aromatic hydroxylation less favorable than ring oxidation. However, para-hydroxylation remains a minor pathway.
- Glucuronidation (Phase II): Direct N-glucuronidation of the secondary amine by UGT enzymes (if using hepatocytes).

Pathway Visualization

The following diagram illustrates the theoretical metabolic cascade for **2-(3-Chlorophenyl)azepane**.



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Caption: Predicted Phase I and Phase II metabolic fate of **2-(3-Chlorophenyl)azepane**.

Experimental Protocol: Microsomal Stability Assay

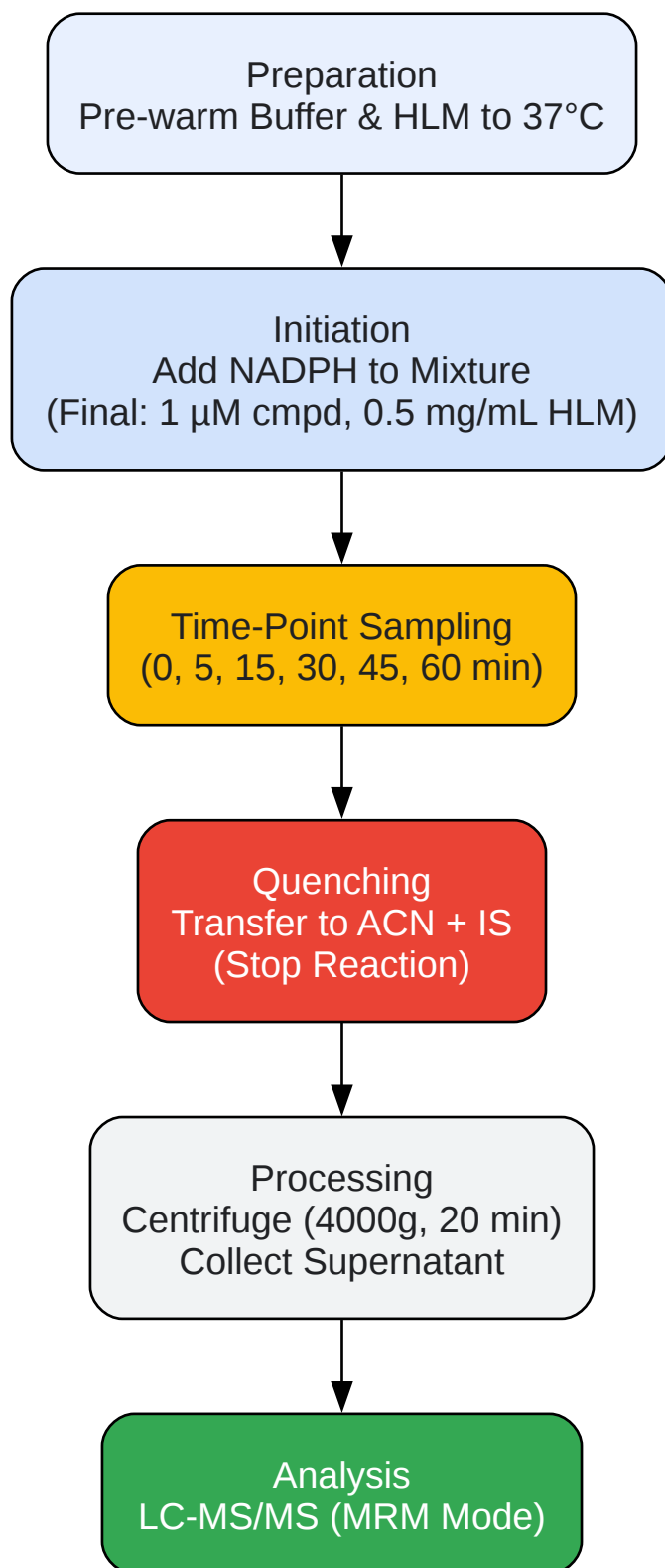
This protocol uses Human Liver Microsomes (HLM) to determine intrinsic clearance. It is designed to be self-validating through the use of internal standards and specific positive controls.

Reagents & Preparation

- Test Compound: **2-(3-Chlorophenyl)azepane** (10 mM stock in DMSO).
- System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
- Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
- Buffer: 100 mM Potassium Phosphate (pH 7.4).

- Quenching Solution: Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Workflow Diagram



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Caption: Step-by-step workflow for the microsome metabolic stability assay.

Step-by-Step Procedure

- Master Mix Preparation: Prepare a solution containing phosphate buffer and HLM. The final protein concentration in the assay should be 0.5 mg/mL.
- Pre-Incubation: Spike the test compound (1 μ M final concentration) into the Master Mix. Pre-incubate at 37°C for 5 minutes to allow enzyme-substrate binding.
 - Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.
- Reaction Initiation: Add NADPH (1 mM final) to start the reaction.
- Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 μ L aliquots.
- Quenching: Immediately dispense the aliquot into 150 μ L of ice-cold Acetonitrile containing the Internal Standard.
- Clarification: Centrifuge samples at 4,000 rpm for 20 minutes to precipitate proteins.
- Quantification: Inject the supernatant into LC-MS/MS. Monitor the depletion of the parent ion ().

Quality Control Criteria (Self-Validation)

To ensure trustworthiness, the assay must meet these criteria:

- T0 Stability: The T=0 sample (quenched immediately) must show 100% recovery relative to a standard.
- Positive Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Verapamil must show >80% depletion within 30 mins.
- Negative Control: Incubate without NADPH. No depletion should occur (rules out chemical instability).

Data Analysis & Interpretation

Calculating Intrinsic Clearance ()

The depletion of the parent compound follows pseudo-first-order kinetics. Plot the natural log (ln) of the remaining percentage against time.

- Slope Determination ()

):

Where

is the elimination rate constant (slope of the regression line).

- Half-Life ()

):

- Intrinsic Clearance ()

):

o = Microsomal protein concentration (0.5 mg/mL).

Interpreting Results for 2-(3-Chlorophenyl)azepane

Based on structural analogs (e.g., 2-phenylazepane), we anticipate the following classification:

Parameter	High Clearance	Moderate Clearance	Low Clearance
(min)	< 15	15 – 60	> 60
(L/min/mg)	> 50	15 – 50	< 15
Likely Classification	X (Predicted)		

Interpretation: The chlorophenyl group provides some metabolic protection compared to an unsubstituted phenyl ring, but the azepane ring remains vulnerable. We predict Moderate

Clearance, driven by CYP2D6/3A4.

References

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